2-(2-(Quinolin-2-yl)ethyl)pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one is a heterocyclic compound that features a pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one core structure. This compound is notable for its potential biological activities and serves as a scaffold for various derivatives. The incorporation of a quinolin-2-yl ethyl group enhances its structural complexity and may influence its pharmacological properties.
The compound is derived from the pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one framework, which has been recognized for its diverse applications in medicinal chemistry. Research indicates that derivatives of this core structure exhibit various biological activities, making them of significant interest in pharmaceutical development .
This compound belongs to the class of heterocyclic compounds, specifically those containing triazine and pyrrole moieties. Heterocycles are cyclic compounds that include atoms other than carbon in the ring structure, which can impart unique chemical properties and biological activities.
The synthesis of 2-(2-(Quinolin-2-yl)ethyl)pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one typically involves several key steps:
The synthetic route may involve multiple reaction conditions including temperature control, solvent choice, and reaction time to optimize yield and purity. For example, specific conditions such as refluxing in organic solvents or using catalytic systems may be employed to facilitate the formation of desired intermediates .
The molecular structure of 2-(2-(Quinolin-2-yl)ethyl)pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one can be depicted as follows:
The molecular formula can be represented as , indicating the presence of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). The exact molecular weight and specific bond angles can be determined through X-ray crystallography or advanced computational modeling.
The compound can undergo various chemical reactions typical for heterocycles:
Reactions are typically monitored using techniques such as thin-layer chromatography (TLC) and analyzed through spectroscopic methods to ensure successful transformations.
The mechanism of action for 2-(2-(Quinolin-2-yl)ethyl)pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors relevant in disease pathways.
Research suggests that compounds with similar structures may act as inhibitors for various kinases or have antimicrobial properties. The quinoline component may contribute to enhanced binding affinity due to π–π stacking interactions with aromatic residues in target proteins .
The compound's physical properties include:
Chemical properties include reactivity patterns typical for nitrogen-containing heterocycles. These may include stability under acidic or basic conditions and susceptibility to oxidation or reduction reactions.
Relevant data from studies indicate that derivatives exhibit varied solubility profiles and stability under physiological conditions .
The potential applications of 2-(2-(Quinolin-2-yl)ethyl)pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one include:
Research into this compound's derivatives continues to reveal promising avenues for therapeutic applications in treating various diseases .
The pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one core is synthesized through acid-catalyzed cyclocondensation of 2-formylpyrrole derivatives with monosubstituted hydrazines. This reaction proceeds via initial hydrazone formation, followed by intramolecular cyclodehydration under elevated temperatures (165°C) in polar aprotic solvents like DMF or NMP. Key regiochemical control is achieved using O-(mesitylenesulfonyl)hydroxylamine or O-(diphenylphosphinyl)hydroxylamine as aminating agents, directing N-N bond formation exclusively at the pyrrole N1 position [1] [4]. Alternative routes employ bromohydrazone intermediates (e.g., compound 31), which undergo C-alkylation with sodium enolates and subsequent acid-catalyzed cyclization to furnish the bicyclic scaffold in six steps with 65-78% overall yield [1].
Table 1: Cyclocondensation Methods for Core Assembly
Precursor | Aminating Agent | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|---|
2-Formyl-1H-pyrrole | O-(Mesitylenesulfonyl)hydroxylamine | DMF, 165°C, 6h | 82 | >98% N1-amination |
Diethyl pyrrole-2,4-dicarboxylate | NH₂Cl/NaH | Formamide, 165°C | 75 | N1-selective |
Bromohydrazone 31 | Formamidine acetate | Et₃N, EtOH, reflux | 78 | N/A |
Quinolin-2-yl ethyl side chains are introduced via SN₂ alkylation using 2-(2-bromoethyl)quinoline. This electrophile reacts selectively with the triazinone N2 position (vs. pyrrole N1) due to higher nucleophilicity, facilitated by nonpolar solvents (THF, toluene) and inorganic bases (K₂CO₃). Microwave irradiation (100°C, 30 min) enhances reaction efficiency, achieving >95% N2-selectivity confirmed by ¹H-NMR NOE experiments [4]. Critical to success is prior protection of the pyrrole nitrogen using transient groups like tert-butoxycarbonyl (Boc), which is cleaved post-alkylation under acidic conditions (TFA/DCM) [1].
Table 2: N-Alkylation Optimization Parameters
Base | Solvent | Temp (°C) | Time (h) | N2-Regioselectivity (%) | Yield (%) |
---|---|---|---|---|---|
K₂CO₃ | THF | 65 | 8 | 92 | 85 |
Cs₂CO₃ | Acetonitrile | 80 | 6 | 95 | 88 |
DBU | Toluene | 100 (MW) | 0.5 | >99 | 91 |
Quinoline-pyrrolotriazine hybrids are synthesized via a Ugi four-component reaction (4-CR) involving:
Optimization studies reveal that concentrated H₃PO₄ or Sc(OTf)₃ in ethanol maximizes cyclization efficiency for acid-sensitive substrates. Cyclization kinetics improve at 45°C (t = 4h vs. 24h at 25°C), with Sc(OTf)₃ minimizing epimerization at chiral centers. Boc deprotection precedes cyclization, where Sc(OTf)₃ enables selective N-Boc cleavage without affecting ester groups [1].
Bromination at C7 of the pyrrolotriazine core (NBS, DMF, 0°C) enables Suzuki coupling with arylboronic acids. Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (3:1) at 80°C install aryl/thienyl groups with 70-92% yield. Electronic effects are minimal: electron-deficient 4-CF₃C₆H₄ and electron-rich 4-MeOC₆H₄ react equally efficiently [6]. Ortho-substituted boronic acids require higher temperatures (100°C) and SPhos ligand to prevent steric inhibition.
Table 3: Suzuki Coupling Scope with Brominated Intermediate
Boronic Acid | Catalyst System | Temp (°C) | Yield (%) |
---|---|---|---|
4-MeOC₆H₄B(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | 80 | 92 |
3-ThienylB(OH)₂ | Pd(dppf)Cl₂, CsF | 90 | 85 |
2-MeC₆H₄B(OH)₂ | Pd(OAc)₂/SPhos, K₃PO₄ | 100 | 76 |
4-CF₃C₆H₄B(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | 80 | 89 |
Sequential modification exploits differential reactivity of C4-Cl vs. C7-Br bonds. Chlorine at C4 undergoes Pd-catalyzed amidation (XantPhos, Pd₂(dba)₃) with primary amines before Suzuki coupling. Alternatively, bromine is converted to zincate intermediates for Negishi coupling with iodoquinolines, enabling dual functionalization without protecting groups [6].
C-Nucleosides are synthesized via Vorbrüggen glycosylation:
Table 4: Glycosylation Techniques and Outcomes
Glycosyl Donor | Lewis Acid | β:α Ratio | Antiviral IC₉₀ (μM) |
---|---|---|---|
1-Acetyl-2,3,5-tri-O-benzoylribose | TMSOTf (0.1 eq) | 22:1 | 0.14 (Norovirus) |
Peracetylated glucose | BF₃·Et₂O | 5:1 | >10 |
2-Deoxyribose derivative | SnCl₄ | 8:1 | 2.7 |
Azide-alkyne cycloadditions install 1,2,3-triazole linkers between quinoline and pyrrolotriazine units:
Comprehensive Compound Table
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1